Potassium rhodizonate Potassium rhodizonate Potassium rhodizonate (3,4,5,6-Tetraoxocyclohexene-1,2-diol dipotassium salt, Rhodizonic acid potassium salt), a benzoquinone derivative, is the potassium salt of rhodizonic acid. Its crystalline structure has been reported and it exhibits space group Fddd. Rhodizonate dianion undergoes various thermal and photochemical reactions with various oxidizing reagents in aqueous solution.

Brand Name: Vulcanchem
CAS No.: 13021-40-4
VCID: VC20955500
InChI: InChI=1S/C6H2O6.K/c7-1-2(8)4(10)6(12)5(11)3(1)9;/h7-8H;
SMILES: C1(=C(C(=O)C(=O)C(=O)C1=O)[O-])[O-].[K+].[K+]
Molecular Formula: C6H2KO6
Molecular Weight: 209.17 g/mol

Potassium rhodizonate

CAS No.: 13021-40-4

Cat. No.: VC20955500

Molecular Formula: C6H2KO6

Molecular Weight: 209.17 g/mol

* For research use only. Not for human or veterinary use.

Potassium rhodizonate - 13021-40-4

Specification

Description Potassium rhodizonate (3,4,5,6-Tetraoxocyclohexene-1,2-diol dipotassium salt, Rhodizonic acid potassium salt), a benzoquinone derivative, is the potassium salt of rhodizonic acid. Its crystalline structure has been reported and it exhibits space group Fddd. Rhodizonate dianion undergoes various thermal and photochemical reactions with various oxidizing reagents in aqueous solution.

CAS No. 13021-40-4
Molecular Formula C6H2KO6
Molecular Weight 209.17 g/mol
IUPAC Name dipotassium;3,4,5,6-tetraoxocyclohexene-1,2-diolate
Standard InChI InChI=1S/C6H2O6.K/c7-1-2(8)4(10)6(12)5(11)3(1)9;/h7-8H;
Standard InChI Key UGFHFZSZCJFOTO-UHFFFAOYSA-N
SMILES C1(=C(C(=O)C(=O)C(=O)C1=O)[O-])[O-].[K+].[K+]
Canonical SMILES C1(=C(C(=O)C(=O)C(=O)C1=O)O)O.[K]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator